Deflazacort-d3

Description

Fundamental Principles of Deuterium (B1214612) Isotope Incorporation and its Utility in Molecular and Biological Systems

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, effectively doubles the mass of the atom without altering its chemical properties. wikipedia.org The incorporation of deuterium into a molecule is achieved through various synthetic chemistry techniques. The resulting deuterated compound is chemically identical to its parent, but its increased mass can be detected and differentiated by analytical instruments. acanthusresearch.com

Manifestation and Exploitation of Kinetic Isotope Effects (KIE) for Mechanistic Elucidation

The replacement of a hydrogen atom with a deuterium atom leads to a stronger chemical bond. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mxmmcmodinagar.ac.in Consequently, more energy is required to break a C-D bond than a C-H bond. wikipedia.org This difference in bond strength and cleavage energy gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orglibretexts.org

The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), can provide valuable information about the reaction mechanism. libretexts.orgicm.edu.pl A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction. unam.mxlibretexts.org This principle is widely used to elucidate complex biochemical pathways and the mechanisms of enzymatic reactions. mmcmodinagar.ac.inicm.edu.pl

Generation of Distinct Mass Spectrometric Signatures for Enhanced Analytical Specificity

In mass spectrometry, molecules are ionized and their mass-to-charge ratio is measured. The introduction of deuterium atoms into a molecule increases its mass, resulting in a distinct mass spectrometric signature that can be easily differentiated from the unlabeled compound. acanthusresearch.comclearsynth.com This property is particularly valuable in quantitative bioanalysis, where a deuterated version of the drug is often used as an internal standard. acanthusresearch.comnih.gov

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry. kcasbio.com It allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression. acanthusresearch.comclearsynth.comkcasbio.com This enhances the reliability and robustness of the analytical method. nih.gov

Overview of the Parent Compound, Deflazacort (B1670188), and its Primary Active Metabolite, 21-Desacetyl Deflazacort (21-desDFZ)

Deflazacort is a glucocorticoid prodrug with anti-inflammatory and immunosuppressive properties. fda.govpatsnap.com It is an oxazoline (B21484) derivative of prednisolone (B192156). impactfactor.org After oral administration, deflazacort is rapidly and extensively absorbed and then quickly converted by plasma esterases into its primary active metabolite, 21-desacetyl deflazacort (also known as 21-desDFZ or L-6,485). fda.govjddtonline.infocaymanchem.com This conversion is a key step in its mechanism of action, as deflazacort itself is pharmacologically inert. fda.govwikipedia.org

The active metabolite, 21-desDFZ, is responsible for the therapeutic effects of the drug. glpbio.com It exerts its effects by binding to glucocorticoid receptors. drugbank.com The elimination half-life of 21-desDFZ is approximately 1.1 to 1.9 hours. jddtonline.infowikipedia.org Further metabolism of 21-desDFZ occurs primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of inactive metabolites. fda.govdrugs.com

| Feature | Deflazacort | 21-Desacetyl Deflazacort (21-desDFZ) |

| Classification | Glucocorticoid prodrug | Active metabolite |

| Conversion | Rapidly converted by plasma esterases | Formed from deflazacort |

| Activity | Pharmacologically inert | Pharmacologically active |

| Metabolism | - | Primarily by CYP3A4 |

| Protein Binding | Not applicable | Approximately 40% |

Rationale for Deuterium Labeling of Deflazacort: Introducing Deflazacort-d3 as a Research Tool

The development of Deflazacort-d3, a deuterated analog of deflazacort, is driven by the need for a reliable internal standard in bioanalytical assays for the quantification of deflazacort and its active metabolite, 21-desDFZ. The incorporation of three deuterium atoms into the deflazacort molecule provides a distinct mass shift, allowing for its clear differentiation from the unlabeled drug in mass spectrometric analyses.

The use of Deflazacort-d3 as an internal standard is crucial for pharmacokinetic studies, enabling researchers to accurately track the absorption, distribution, metabolism, and excretion of deflazacort. acanthusresearch.com By providing a stable and reliable reference, Deflazacort-d3 enhances the precision and accuracy of these studies, which are fundamental to understanding the drug's behavior in the body and ensuring its safe and effective use. nih.govkcasbio.com The development of such labeled compounds underscores the importance of advanced analytical tools in modern pharmaceutical research and development.

Structure

3D Structure

Properties

IUPAC Name |

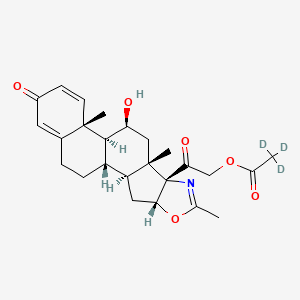

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHSPRKOSMHSIF-YJDMYKBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Deflazacort Analogs

General Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Deflazacort (B1670188) requires sophisticated synthetic strategies. These can be broadly categorized into three main approaches: direct hydrogen/deuterium exchange, de novo synthesis with deuterium-enriched precursors, and late-stage functionalization.

Direct hydrogen/deuterium (H/D) exchange is an atom-economical method for deuterium incorporation. chinesechemsoc.org This approach involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). chinesechemsoc.orgwikipedia.org The reaction can be facilitated by catalysts, including acids, bases, or transition metals like platinum. wikipedia.orgmdpi.com For instance, base-catalyzed H/D exchange is effective for deuterating carbon atoms adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com Similarly, acid-catalyzed exchange can be used for aromatic systems. mdpi.com Transition metal catalysts, such as those based on iridium or ruthenium, can also promote direct H/D exchange. chinesechemsoc.orgnih.gov

De novo synthesis involves constructing the target molecule from simple, deuterium-enriched building blocks. nih.gov This "bottom-up" approach allows for precise control over the location and number of deuterium atoms incorporated. researchgate.net For example, in the synthesis of fatty acids, deuterated water (D₂O) can serve as the deuterium source, with the deuterium being incorporated into the acyl chains during their synthesis. nih.govjove.com This method ensures high levels of deuterium incorporation at specific sites. nih.gov While powerful, de novo synthesis can be a lengthy and complex process, especially for structurally intricate molecules. chemrxiv.org

Late-stage functionalization (LSF) introduces deuterium into a fully or nearly fully assembled molecule. morressier.commpg.de This strategy is highly desirable as it circumvents the need for a complete de novo synthesis. chemrxiv.orgscispace.com LSF reactions must be highly selective to target specific C-H bonds within a complex structure. chemrxiv.org Transition metal-catalyzed reactions, particularly with palladium and iridium, have shown significant promise in this area. chemrxiv.orgthieme-connect.com These catalysts, often guided by directing groups within the substrate, can achieve regioselective deuteration under mild conditions, making the approach compatible with a wide range of functional groups. thieme-connect.com

De novo Synthesis Utilizing Deuterium-Enriched Precursors

Specific Synthetic Routes and Considerations for Deflazacort-d3 and its Deuterated Metabolites

Deflazacort is a glucocorticoid pro-drug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort. hyphadiscovery.comnih.gov This active metabolite is further metabolized, primarily by the enzyme CYP3A4, to 6β-hydroxy-21-desacetyl deflazacort. hyphadiscovery.com The synthesis of deuterated versions of Deflazacort and its metabolites can be approached using the general strategies outlined above.

For Deflazacort-d3, a potential synthetic route could involve the late-stage functionalization of a suitable precursor. Given the complexity of the Deflazacort molecule, direct H/D exchange might lack the required selectivity. A more targeted approach, possibly involving a de novo synthesis of a key deuterated intermediate or a late-stage C-H activation/deuteration, would likely be necessary. The synthesis of deuterated metabolites, such as d-6β-hydroxy-21-desacetyl deflazacort, can be achieved by administering the deuterated parent drug and isolating the metabolites or by using techniques like microbial biotransformation. hyphadiscovery.comhyphadiscovery.com This biocatalytic approach can effectively produce specific hydroxylated metabolites. hyphadiscovery.com

| Compound | Precursor/Starting Material | Key Reaction Type |

| Deflazacort-d3 | Deflazacort or advanced precursor | Late-stage functionalization or de novo synthesis of a deuterated fragment. |

| d-6β-hydroxy-21-desacetyl deflazacort | Deuterated Deflazacort | In vivo metabolism or microbial biotransformation. hyphadiscovery.comhyphadiscovery.com |

Analytical Characterization of Deuterium Incorporation and Isotopic Purity in Labeled Compounds

After synthesis, it is crucial to determine the extent and location of deuterium incorporation, as well as the isotopic purity of the labeled compound. researchgate.netrsc.org Several analytical techniques are employed for this purpose.

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, the number of incorporated deuterium atoms can be determined from the shift in the isotopic pattern. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. rsc.org ¹H NMR can be used to quantify the degree of deuteration by observing the disappearance of proton signals at specific positions. nih.gov ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment and confirming the sites of incorporation. nih.govgoogle.com A combination of ¹H and ²H NMR can provide a comprehensive analysis of isotopic abundance. nih.gov

The following table summarizes the key analytical methods used:

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by analyzing the mass-to-charge ratio and isotopic distribution. rsc.orgnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Quantifies deuterium incorporation by measuring the reduction or disappearance of proton signals. nih.gov |

| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects deuterium atoms and confirms their specific locations within the molecule. nih.govgoogle.com |

Advanced Analytical Applications of Deflazacort D3

Utilization as an Internal Standard in Quantitative Bioanalytical Methodologies

Deflazacort-d3, a deuterated analog of deflazacort (B1670188), serves a critical role as an internal standard (IS) in quantitative bioanalytical methods. Its use is paramount for correcting variations in sample processing and instrumental analysis, thereby ensuring the accuracy and precision of the quantification of deflazacort and its metabolites in biological matrices. fda.govmedchemexpress.eu The stable isotope-labeled internal standard (SIL-IS) closely mimics the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization efficiency in the mass spectrometer. This mimicry allows for reliable compensation for matrix effects and extraction inconsistencies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development and validation of robust LC-MS/MS methods are fundamental for the accurate measurement of deflazacort and its primary active metabolite, 21-desacetyl-deflazacort (21-desDFZ), in biological samples such as human plasma. researchgate.netjddtonline.info These methods are essential for pharmacokinetic studies and are developed in accordance with stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). jddtonline.info

The selection of a suitable internal standard is a critical step in the development of quantitative bioanalytical methods. An ideal internal standard should be chemically similar to the analyte, exhibit similar extraction recovery and chromatographic behavior, and not interfere with the endogenous components of the biological matrix. nih.gov While structurally similar compounds can be used, stable isotope-labeled analogs of the analyte, such as Deflazacort-d3 or d3-21-desacetyl deflazacort, are considered the gold standard. fda.govnih.gov

The use of a SIL-IS like Deflazacort-d3 is advantageous because it shares a very similar retention time and ionization response with the unlabeled analyte. nih.gov This co-elution and similar mass spectrometric behavior allow for effective correction of variability that can occur during sample preparation and analysis, such as extraction losses and matrix-induced ion suppression or enhancement. sigmaaldrich.com For instance, in a validated LC-MS/MS method for the determination of 21-desDFZ in human plasma, d3-21-desacetyl deflazacort was employed as the internal standard. fda.gov

The implementation of a SIL-IS involves adding a known concentration to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process. fda.gov This ensures that any variability introduced during the subsequent steps affects both the analyte and the internal standard to a similar degree, leading to a consistent analyte-to-IS peak area ratio and, consequently, more accurate and precise quantification.

Achieving efficient chromatographic separation of deflazacort, its active metabolite 21-desDFZ, and other potential metabolites from endogenous plasma components is crucial for minimizing interference and ensuring the specificity of the assay. researchgate.netnih.gov Reversed-phase chromatography is commonly employed for this purpose.

Several factors are optimized to achieve the desired separation, including the choice of the analytical column, the composition of the mobile phase, the flow rate, and the column temperature. For example, a method for quantifying deflazacort in human plasma utilized a Phenomenex C18 column with a mobile phase of acetonitrile (B52724) and water (30:70 v/v) at a flow rate that resulted in a total run time of approximately 3.5 minutes. scilit.com Another method for 21-desDFZ used a Waters Acquity BEH C18 column with a mobile phase of 0.1% formic acid in acetonitrile and water (80:20 v/v) at a flow rate of 0.3 mL/min. jddtonline.info The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency by promoting the formation of protonated molecules. jddtonline.info

The optimization process aims to achieve sharp, symmetrical peaks with adequate resolution between the analytes and any interfering substances, all within a reasonably short run time to allow for high-throughput analysis. jddtonline.infonih.gov

| Analyte | Column | Mobile Phase | Flow Rate | Retention Time | Reference |

|---|---|---|---|---|---|

| Deflazacort | Phenomenex C18 (100mm x 4.6mm, 5µ) | Acetonitrile:Water (30:70) | Not Specified | 3.29 min | phmethods.net |

| 21-desacetyl deflazacort | Waters Acquity BEH C18 (50mm x 2.1mm) | 0.1% Formic Acid:Acetonitrile (20:80, v/v) | 0.3 mL/min | Not Specified | jddtonline.info |

| 21-hydroxy deflazacort | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | Acetonitrile-4.0mM ammonium (B1175870) formate, pH 3.5 (90:10, v/v) | Not Specified | Not Specified | nih.gov |

Mass spectrometric detection offers high sensitivity and selectivity for the quantification of drugs and their metabolites. The optimization of mass spectrometric parameters is essential to maximize the signal intensity of the analytes and internal standards. jddtonline.infophmethods.net This is typically performed by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer. jddtonline.info

For tandem mass spectrometry (MS/MS), the most common mode of operation is Multiple Reaction Monitoring (MRM). In MRM, the precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. fda.gov This process significantly enhances selectivity by reducing background noise. The precursor ion to product ion transitions are optimized by adjusting parameters such as cone voltage and collision energy to achieve the most abundant and stable signal. jddtonline.info

For example, in the analysis of 21-desDFZ, the protonated molecule [M+H]⁺ at m/z 400.06 was selected as the precursor ion, and the most abundant daughter ion at m/z 123.91 was monitored as the product ion. jddtonline.info For single quadrupole mass spectrometers, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect only specific m/z values corresponding to the analytes of interest. phmethods.net A method for deflazacort quantification used SIM to monitor the protonated molecule at m/z 441.95. phmethods.net

The source conditions, such as desolvation temperature, source temperature, and gas flows, are also optimized to ensure efficient ionization and transmission of the ions into the mass analyzer. jddtonline.infophmethods.net

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 21-desacetyl deflazacort | Positive ESI | 400.06 | 123.91 | jddtonline.info |

| Deflazacort | Positive ESI | 441.95 | Not Applicable (SIM) | phmethods.net |

A bioanalytical method must be rigorously validated to ensure its reliability for the quantification of analytes in biological samples. The validation is performed according to guidelines from regulatory agencies like the FDA. jddtonline.info The key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. jddtonline.info

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r) should be close to 1. jddtonline.infophmethods.net For 21-desDFZ, linearity was established over a range of 0.5-100 ng/mL. jddtonline.info

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of the measured value to the true value, expressed as the percent bias. These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). jddtonline.info For a method analyzing 21-hydroxy deflazacort, the intra-batch and inter-batch precision (% CV) was within 1.40-4.82%, and accuracy was between 98.0-102.0%. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term (bench-top) stability, long-term stability, and autosampler stability. jddtonline.infonih.gov

| Validation Parameter | Analyte | Finding | Reference |

|---|---|---|---|

| Linearity Range | 21-desacetyl deflazacort | 0.5-100 ng/mL | jddtonline.info |

| Linearity Range | Deflazacort | 5-150 ng/ml | researchgate.net |

| Intra-batch Precision (% CV) | 21-hydroxy deflazacort | 1.40-4.82% | nih.gov |

| Inter-batch Precision (% CV) | 21-hydroxy deflazacort | 1.40-4.82% | nih.gov |

| Accuracy (%) | 21-hydroxy deflazacort | 98.0-102.0% | nih.gov |

| Recovery | 21-desacetyl deflazacort | 80.50% - 92.36% | jddtonline.info |

Fine-tuning of Mass Spectrometric Parameters for Deuterated and Unlabeled Analytes (e.g., Multiple Reaction Monitoring, Selected Ion Monitoring)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Throughput

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved chromatographic performance, including sharper peaks, better resolution, and shorter run times. nih.govresearchgate.net When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful analytical platform with enhanced sensitivity and high throughput, which is highly desirable for bioanalytical applications. nih.gov

The use of UPLC can significantly reduce the analysis time per sample, allowing for a larger number of samples to be analyzed in a given timeframe. jddtonline.info For instance, a UPLC-MS/MS method for the determination of 21-hydroxy deflazacort in human plasma was developed and validated, demonstrating the advantages of this technique for supporting bioequivalence studies which often involve a large number of samples. nih.govresearchgate.net The increased sensitivity of UPLC-MS/MS allows for the use of smaller sample volumes and the quantification of analytes at very low concentrations. nih.gov

Application in Metabolite Identification and Profiling Studies

The use of stable isotope-labeled compounds, such as Deflazacort-d3, is a cornerstone of modern metabolomics. mdpi.com These labeled standards are invaluable for both identifying and quantifying metabolites within complex biological matrices. mdpi.com The introduction of a known, heavy-isotope-labeled standard allows for the accurate measurement of its unlabeled counterpart, correcting for variations in sample preparation and analytical instrumentation. acs.org

Elucidation of Deflazacort Metabolic Pathways Using Deuterated Tracers

Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort (21-desDFZ), by plasma esterases. impactfactor.orgmedchemexpress.com This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into various inactive products. impactfactor.orgfda.gov The major metabolic pathway involves the 6β-hydroxylation of 21-desDFZ to form 6β-hydroxy-21-desacetyldeflazacort, which is a major circulating, albeit inactive, metabolite. fda.govresearchgate.net

The use of deuterated tracers like Deflazacort-d3 is instrumental in studying these metabolic transformations. medchemexpress.com By introducing a deuterium-labeled version of the drug, researchers can accurately track the parent compound and its metabolites through various biological systems. medchemexpress.com This stable isotope labeling does not alter the fundamental chemical properties of the molecule but provides a distinct mass signature that can be easily detected by mass spectrometry. medchemexpress.comglpbio.com This technique allows for the unambiguous identification of drug-derived metabolites from endogenous compounds in complex biological samples like plasma and urine.

Key Metabolic Steps of Deflazacort:

Activation: Deflazacort is deacetylated by plasma esterases to its active form, 21-desacetyldeflazacort. fda.govdrugbank.com

Primary Metabolism: The active metabolite, 21-desacetyldeflazacort, is metabolized by CYP3A4. fda.govdrugbank.com

Major Metabolite Formation: A primary metabolic route is the formation of 6β-hydroxy-21-desacetyldeflazacort. fda.govresearchgate.net

A proposed metabolic pathway for deflazacort is illustrated in the diagram below, highlighting the key transformations from the parent drug to its primary and secondary metabolites. researchgate.net

Quantitative Metabolomics with Deflazacort-d3 for Biomarker Discovery

Quantitative metabolomics aims to measure the absolute or relative concentrations of metabolites in a biological system to identify biomarkers associated with disease states or drug responses. mdpi.comki.se The use of stable isotope-labeled internal standards, such as Deflazacort-d3, is considered the gold standard for accurate quantification in mass spectrometry-based metabolomics. nih.govchromatographytoday.com These standards co-elute with the analyte of interest and experience similar ionization effects, allowing for reliable correction of matrix effects and improving the precision of measurements. chromatographytoday.com

In the context of biomarker discovery, Deflazacort-d3 can be used to develop robust quantitative assays for deflazacort and its metabolites. isotope.com By spiking biological samples with a known amount of Deflazacort-d3, researchers can accurately quantify the levels of endogenous deflazacort and its metabolites. nih.gov This approach is crucial for studies aiming to correlate drug metabolite levels with clinical outcomes or to identify metabolic signatures that predict drug efficacy or toxicity. nih.govplos.org

Table 1: Key Metabolites in Deflazacort Metabolism

| Metabolite | Role | Key Enzyme |

|---|---|---|

| 21-desacetyldeflazacort (21-desDFZ) | Active Metabolite | Plasma Esterases |

Integration with Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformation of molecules in solution and solid states. filab.frspringernature.com When integrated with stable isotope labeling, the capabilities of NMR are significantly enhanced. nih.gov

The incorporation of deuterium (B1214612) in Deflazacort-d3 can be strategically used in NMR studies. While proton (¹H) NMR is a standard method for steroid analysis, spectral overlap can be a significant challenge. nih.govmdpi.com Deuterium labeling can simplify complex ¹H NMR spectra by replacing protons with deuterium, which is effectively "silent" in standard ¹H NMR experiments. This selective deuteration can help in assigning signals and resolving overlapping resonances. acs.org

Furthermore, ¹³C NMR, in conjunction with deuteration, provides valuable information about the carbon skeleton and molecular conformation. researchgate.netresearchgate.net The presence of deuterium can induce observable isotopic shifts in the ¹³C NMR spectrum, providing additional structural constraints. rsc.org Solid-state NMR studies on corticosteroids have revealed that distinct multiplet patterns can be indicative of different molecular conformations. researchgate.netresearchgate.net The integration of data from both mass spectrometry and NMR, facilitated by the use of deuterated standards like Deflazacort-d3, allows for a comprehensive characterization of metabolite structures and their dynamic behavior. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Deflazacort |

| Deflazacort-d3 |

| 21-desacetyldeflazacort |

| 6β-hydroxy-21-desacetyldeflazacort |

| Prednisolone (B192156) |

| Dexamethasone (B1670325) |

| Testosterone |

| Hydrocortisone |

| Epiandrosterone |

| Estradiol |

| Sildenafil citrate |

| Stanozolol |

| Drostanolone propionate |

| Trenbolone acetate |

| Oxymetholone |

Investigation of Metabolic Fate and Kinetic Isotope Effects Using Deuterated Deflazacort

In Vitro Metabolism Studies with Deflazacort-d3

In vitro systems, such as human liver microsomes and plasma, are essential for elucidating the metabolic pathways of a drug candidate. For Deflazacort (B1670188), these studies reveal a multi-step process involving several key enzymes.

Deflazacort is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body. fda.govdrugbank.com The metabolic activation of Deflazacort is a rapid, two-stage process characterized by specific enzymatic transformations:

Esterase-Mediated Hydrolysis: Upon oral administration, Deflazacort is rapidly and extensively hydrolyzed by plasma esterases. fda.govdrugbank.comhiv-druginteractions.org This reaction cleaves the 21-acetoxy group, converting the inactive Deflazacort prodrug into its pharmacologically active metabolite, 21-desacetyl-deflazacort (also known as D 21-OH or 21-deflazacort). fda.govnih.govimpactfactor.org This conversion is immediate and efficient. hiv-druginteractions.org

Cytochrome P450 Metabolism: The active metabolite, 21-desacetyl-deflazacort, subsequently undergoes further metabolism, primarily mediated by the Cytochrome P450 enzyme system in the liver. impactfactor.org Specifically, CYP3A4 is the key enzyme responsible for metabolizing 21-desacetyl-deflazacort into several other inactive metabolites. fda.govdrugbank.comnih.govdrugs.com One of the major inactive metabolites formed through this pathway is 6β-hydroxy deflazacort. nih.gov The extensive metabolism by CYP3A4 is a critical step in the clearance and inactivation of the drug. fda.gov

The key enzymes and their roles in the metabolism of Deflazacort are summarized in the table below.

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Substrate | Product(s) |

| Esterases | Plasma Esterases | Bioactivation | Deflazacort (Prodrug) | 21-desacetyl-deflazacort (Active Metabolite) |

| Cytochrome P450 | CYP3A4 | Inactivation & Clearance | 21-desacetyl-deflazacort | Inactive metabolites (e.g., 6β-hydroxy deflazacort) |

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can significantly impact a drug's metabolic profile. This is due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net Cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450, requires more energy and thus can occur at a slower rate. researchgate.netnih.gov This can lead to increased metabolic stability, a longer biological half-life, and reduced systemic clearance. juniperpublishers.com

In the case of the commercially available Deflazacort-d3, the three deuterium atoms are located on the acetyl group at the 21-position. lgcstandards.com This specific placement is critical to understanding its metabolic behavior. The first step in Deflazacort's metabolism is the cleavage of this entire acetyl group by plasma esterases to form the active metabolite, 21-desacetyl-deflazacort. fda.govdrugbank.com

Because the deuterated acetyl group is removed completely during the initial activation step, the resulting active metabolite is the unlabeled 21-desacetyl-deflazacort. Consequently, the deuteration of the prodrug at this position has no effect on the metabolic stability or clearance rate of the subsequent active metabolite. The stability of 21-desacetyl-deflazacort against CYP3A4-mediated metabolism remains unchanged.

While the deuteration could theoretically affect the rate of the initial esterase-mediated hydrolysis of the prodrug itself, this reaction is typically so rapid that any minor slowing due to a secondary KIE would likely be pharmacokinetically insignificant. No research from the retrieved results was available to specifically quantify the impact of this deuteration on the clearance rate of the Deflazacort-d3 prodrug.

Kinetic Isotope Effect (KIE) analysis is a sophisticated technique used to determine the rate-limiting steps in enzymatic reactions. juniperpublishers.com A significant KIE (a slower reaction rate for the deuterated compound) is observed only when the C-H bond being cleaved is involved in the slowest, or rate-determining, step of the metabolic pathway. researchgate.net

To use KIE to study the rate-limiting steps of the active metabolite's clearance, one would need to synthesize a version of Deflazacort deuterated at one of the positions targeted by CYP3A4 on the steroid backbone. Such a tool would allow researchers to determine if the C-H bond cleavage at that position is indeed the rate-determining step in its inactivation. No such studies involving alternatively deuterated Deflazacort analogs were identified in the search results.

Examination of the Impact of Deuteration on Metabolic Stability and Clearance Rates of Deflazacort and its Active Metabolites

Preclinical Pharmacokinetic Investigations in Animal Models Utilizing Deflazacort-d3

Preclinical studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug before human trials.

While Deflazacort-d3 is used as an internal standard for pharmacokinetic studies of the unlabeled drug, specific studies detailing the full ADME profile of the Deflazacort-d3 analog itself in animal models were not found in the provided search results. The primary purpose of Deflazacort-d3 in such experiments is for analytical quantification, not as a therapeutic agent for investigation. fda.gov

However, extensive pharmacokinetic data exists for unlabeled Deflazacort in various preclinical species, including rats, dogs, and monkeys. drugbank.comnih.gov Following oral administration, Deflazacort is rapidly absorbed and converted to its active metabolite. nih.gov A study comparing several corticosteroids in wild-type mice provided insights into the biodistribution of Deflazacort, particularly its penetration into the central nervous system (CNS).

| Compound | Brain:Plasma Ratio | Preclinical Species |

| Deflazacort | 0.05 | Mouse |

| Vamorolone | 0.55 | Mouse |

This data shows that Deflazacort has a significantly lower distribution to the brain compared to Vamorolone in mice. mdaconference.org

Elimination of Deflazacort and its metabolites occurs primarily through the kidneys via urinary excretion, with a smaller portion excreted in the feces. drugbank.comnih.gov

No studies directly comparing the full pharmacokinetic profile of unlabeled Deflazacort with Deflazacort-d3 in preclinical species were present in the search results. As its use is documented as an internal standard for mass spectrometry, it is designed to co-elute with the unlabeled analyte during chromatography but be distinguishable by mass. fda.gov

Based on the metabolic pathway, a direct comparative in vivo pharmacokinetic study would be expected to show near-identical profiles for the active metabolite, 21-desacetyl-deflazacort, regardless of whether it was generated from unlabeled Deflazacort or Deflazacort-d3. This is because the deuterated acetyl group is cleaved off immediately following absorption. fda.govdrugbank.com Therefore, the absorption, distribution, and elimination kinetics of the resulting active metabolite would be indistinguishable from those of the metabolite generated from the standard drug. Any potential differences would be confined to the initial absorption and hydrolysis of the prodrug itself, which are unlikely to be significant.

Analysis of Absorption, Distribution, and Elimination Kinetics of Deuterated Analogs

Mechanistic Insights into Drug-Metabolizing Enzyme Interactions and Substrate Specificity

The use of isotopically labeled compounds, such as Deflazacort-d3, is a sophisticated strategy in pharmaceutical research to elucidate the metabolic pathways and enzymatic interactions of a drug. By selectively replacing hydrogen atoms with their stable, heavier isotope, deuterium, researchers can gain critical insights into the mechanisms of drug metabolism. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com This difference in bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.combrill.com Observing a KIE provides strong evidence that C-H bond breaking is a rate-determining step in a specific metabolic transformation, thereby offering a window into the enzyme's mechanism and the drug's "soft spots" for metabolism. nih.gov

Deflazacort is a prodrug that is rapidly converted in the body by plasma esterases into its pharmacologically active metabolite, 21-desacetyl deflazacort (21-desDFZ). drugbank.comfda.govnih.gov This active metabolite is the primary substrate for further metabolism by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) system. drugbank.comfda.gov In-vitro studies have confirmed that 21-desDFZ is principally metabolized by CYP3A4 to several inactive metabolites. fda.gov The major circulating human metabolite is 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ). fda.gov Studies using deuterated analogs like Deflazacort-d3 help track this metabolic cascade and understand the specificity of enzymes like CYP3A4 for the substrate. medchemexpress.com

Detailed in vitro investigations have been conducted to characterize the interaction of Deflazacort's major metabolite, 6β-OH-21-desDFZ, with various CYP enzymes and transporters to understand its potential for drug-drug interactions. These studies provide mechanistic insights into how the metabolite interacts with the active sites of these enzymes.

CYP Enzyme Inhibition Profile of 6β-Hydroxy-21-desacetyl deflazacort

Research has shown that 6β-OH-21-desDFZ exhibits inhibitory effects on several CYP isozymes. The metabolite was found to be a moderate inhibitor of CYP2C19 and CYP3A4, with IC₅₀ values of approximately 50 µM and 35 µM, respectively. nih.govnih.gov It demonstrated weak inhibition (IC₅₀ > 50 µM) against the enzymatic activity of CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6. nih.govnih.gov Importantly, this inhibition was determined to be neither time-dependent nor mechanism-based. nih.govnih.gov

Table 1: In Vitro Inhibition of Human CYP Isozymes by 6β-Hydroxy-21-desacetyl deflazacort

| CYP Isozyme | Probe Substrate | Inhibitory Potency (IC₅₀) | Classification |

| CYP1A2 | Phenacetin | > 50 µM | Weak Inhibitor |

| CYP2B6 | Bupropion | > 50 µM | Weak Inhibitor |

| CYP2C8 | Paclitaxel | > 50 µM | Weak Inhibitor |

| CYP2C9 | Diclofenac | > 50 µM | Weak Inhibitor |

| CYP2C19 | S-mephenytoin | ~ 50 µM | Moderate Inhibitor |

| CYP2D6 | Dextromethorphan | > 50 µM | Weak Inhibitor |

| CYP3A4 | Midazolam | ~ 35 µM | Moderate Inhibitor |

| CYP3A4 | Testosterone | ~ 35 µM | Moderate Inhibitor |

| Source: Data derived from in vitro studies with human liver microsomes. nih.govnih.gov |

CYP Enzyme Induction Profile

To assess whether the metabolite could increase the expression of drug-metabolizing enzymes, it was incubated with cryopreserved human hepatocytes. The findings revealed that 6β-OH-21-desDFZ did not cause any meaningful, concentration-dependent induction of either the mRNA levels or the enzymatic activity of CYP1A2, CYP2B6, or CYP3A4. nih.govresearchgate.net This suggests that the metabolite is not an in vitro inducer of these key drug-metabolizing enzymes. nih.gov

Table 2: In Vitro Induction Potential of 6β-Hydroxy-21-desacetyl deflazacort in Human Hepatocytes

| CYP Isozyme | Result (mRNA and Enzyme Activity) |

| CYP1A2 | No meaningful induction observed |

| CYP2B6 | No meaningful induction observed |

| CYP3A4 | No meaningful induction observed |

| Source: Data from studies using plated cryopreserved human hepatocytes. nih.govresearchgate.net |

These findings, facilitated by the use of labeled compounds in metabolic studies, demonstrate the substrate specificity of CYP3A4 in the clearance of Deflazacort's active metabolite and characterize the subsequent interactions of the major downstream metabolite with various enzymes.

Biochemical and Molecular Research Perspectives

Investigating Glucocorticoid Receptor Binding Dynamics and Affinity with Deuterated Analogs

The use of deuterated analogs, such as Deflazacort-d3, is a critical technique in pharmaceutical research to investigate the intricacies of drug-receptor interactions without altering the fundamental chemical properties of the compound. musechem.com Stable isotope labeling, particularly with deuterium (B1214612) (²H), allows researchers to trace the molecule, improve pharmacokinetic property studies, and serve as a high-precision internal standard in mass spectrometry-based assays. musechem.comsigmaaldrich.cn In the context of Deflazacort (B1670188), understanding the binding dynamics of its active metabolite, 21-desacetyldeflazacort (also known as 21-OH-DFC or deflazacort-21-hydroxide), to the glucocorticoid receptor (GR) is paramount to elucidating its mechanism of action. nih.govnih.gov

Research into the binding affinity of Deflazacort's active metabolite reveals key differences compared to other corticosteroids. In vitro studies have shown that 21-OH-DFC binds effectively to type II glucocorticoid receptors. nih.gov However, its IC50, the concentration required to inhibit 50% of the binding of a tracer ([3H]dexamethasone), was found to be four times higher than that of dexamethasone (B1670325) in the hippocampus and liver, indicating a comparatively lower binding affinity for the GR in those tissues. nih.gov Further studies comparing its effect on coregulator binding show that C21-desacetyl deflazacort and prednisolone (B192156) enhance coregulator binding more strongly than hydrocortisone. pnas.org Deflazacort also exhibits high selectivity, with its active metabolite showing low transactivation via the human mineralocorticoid receptor, a property that may differentiate its profile from other steroids like prednisone. nih.govbionova.co.in The use of Deflazacort-d3 in such binding assays would serve as an ideal internal standard for precise quantification via mass spectrometry. sciex.comsigmaaldrich.com

Table 1: Comparative Glucocorticoid Receptor (GR) Binding Characteristics This table summarizes research findings on the binding and activity of Deflazacort's active metabolite compared to other corticosteroids.

| Compound | Receptor Target | Observed Binding/Activity Characteristic | Source |

|---|---|---|---|

| 21-desacetyldeflazacort (Active Metabolite of Deflazacort) | Glucocorticoid Receptor (Type II) | Binds effectively but with a 4x higher IC50 compared to Dexamethasone in hippocampus and liver. nih.gov | nih.gov |

| 21-desacetyldeflazacort | Glucocorticoid Receptor (GR) | Promotes enhanced coregulator binding relative to hydrocortisone. pnas.org | pnas.org |

| Deflazacort / 21-desacetyldeflazacort | Mineralocorticoid Receptor (MR) | Deflazacort has little to no affinity; the active metabolite shows low transactivation. nih.gov | nih.gov |

| Dexamethasone | Glucocorticoid Receptor (Type II) | Serves as a high-affinity reference with an IC50 of 15-17 nM in hippocampus and liver. nih.gov | nih.gov |

| Prednisone/Prednisolone | Mineralocorticoid Receptor (MR) | Mineralocorticoid activity is about half that of natural glucocorticoids. nih.gov | nih.gov |

Studies on Cellular Transport Mechanisms and Transporter-Mediated Interactions using Deflazacort-d3

The movement of drug molecules across cell membranes is a fundamental aspect of their pharmacokinetics, governed by cellular transport mechanisms. longdom.orgiosrjournals.org These processes, broadly classified as passive and active transport, determine a drug's absorption, distribution, and ability to reach its intracellular targets. nih.gov Stable isotope-labeled compounds like Deflazacort-d3 are invaluable tools for studying these mechanisms. acs.org By using deuterated standards in mass spectrometry-based assays, researchers can precisely quantify the intracellular accumulation of a drug, providing clear data on uptake and efflux mediated by cellular transporters. springernature.com

Cellular transport can occur through several pathways. longdom.orgiosrjournals.org Passive mechanisms like simple diffusion allow small, nonpolar molecules to move across the lipid bilayer down a concentration gradient, while facilitated diffusion requires membrane proteins to assist molecules that cannot easily cross on their own. longdom.org Active transport, conversely, uses cellular energy (ATP) to move substances against their concentration gradient, a process often involving pumps like the sodium-potassium pump. nih.gov Research indicates that Deflazacort has lower lipid solubility than prednisolone, which may explain why it crosses the blood-brain barrier less effectively. nih.gov Investigating the specific transporters involved in Deflazacort's cellular entry and exit would be significantly enhanced by using Deflazacort-d3. The labeled compound would allow for precise tracking and quantification in complex biological samples, helping to delineate its interactions with specific transport proteins. acs.orgspringernature.com

Table 2: Cellular Transport Mechanisms and Their Investigation Using Labeled Analogs This table outlines the primary cellular transport mechanisms and describes how a stable isotope-labeled compound like Deflazacort-d3 would be applied in their study.

| Transport Mechanism | Description | Application of Deflazacort-d3 | Source |

|---|---|---|---|

| Simple Diffusion | Movement of substances across the membrane from high to low concentration without protein involvement. longdom.org | Used to quantify rate of passage across cell membranes in model systems, comparing with non-labeled drug. | longdom.org |

| Facilitated Diffusion | Movement down a concentration gradient, mediated by channel or carrier proteins. longdom.org | Serves as an internal standard in uptake assays with cells expressing specific transporters to quantify their role. springernature.com | longdom.orgspringernature.com |

| Active Transport | Energy-dependent movement of substances against a concentration gradient, mediated by protein pumps. nih.gov | Enables precise measurement of drug efflux from cells overexpressing efflux pumps (e.g., P-glycoprotein). | nih.gov |

| Endocytosis/Exocytosis | Uptake or expulsion of substances via vesicle formation. numberanalytics.com | Allows for tracing and quantifying the amount of drug taken up or released through vesicular transport pathways. | numberanalytics.com |

Role in Gene Expression and Proteomic Studies for Understanding Cellular Responses

Glucocorticoids exert their therapeutic effects primarily by binding to the glucocorticoid receptor, which in turn acts as a transcription factor to modulate the expression of target genes. pnas.orgbionova.co.in This regulation of gene expression leads to changes in the proteome, ultimately producing the physiological response. eurisotop.com Investigating these changes is crucial for understanding a drug's efficacy and mechanism of action. Deflazacort-d3 plays a vital role in the analytical techniques used for these studies. In quantitative proteomics and genomics, stable isotope-labeled compounds are used as internal standards to ensure the accuracy and reproducibility of measurements made by mass spectrometry or quantitative RT-PCR. sigmaaldrich.cnacs.orgeurisotop.com

Studies have demonstrated that Deflazacort directly influences the gene expression of various proteins involved in bone metabolism. In cultured human osteoblast-like cells, Deflazacort was found to significantly decrease the mRNA expression of osteocalcin (B1147995) and, at higher concentrations, Insulin-like Growth Factor I (IGF-I). e-enm.org Another study in mouse bone marrow stromal cells showed that Deflazacort treatment inhibited the production of OPG (osteoprotegerin) mRNA while increasing RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) mRNA levels. scispace.com This differential regulation of the RANKL/OPG ratio favors osteoclast formation. scispace.com In these types of studies, Deflazacort-d3 would be added to samples to serve as a precise internal standard for the LC-MS/MS quantification of the parent drug, ensuring that the observed changes in mRNA or protein levels are accurately correlated with the drug concentration. sigmaaldrich.com

Table 3: Research Findings on Deflazacort's Effect on Gene Expression This table details specific findings from studies investigating how Deflazacort alters the mRNA expression of key proteins.

| Gene Target | Cell/Tissue Type | Observed Effect of Deflazacort | Source |

|---|---|---|---|

| Osteocalcin mRNA | Human Osteoblast-like Cells | Significantly decreased expression at 100nM concentration. e-enm.org | e-enm.org |

| IGF-I mRNA | Human Osteoblast-like Cells | Significantly decreased expression at 100nM concentration. e-enm.org | e-enm.org |

| RANKL mRNA | Mouse Bone Marrow Stromal Cells | Increased mRNA expression. scispace.com | scispace.com |

| OPG mRNA | Mouse Bone Marrow Stromal Cells | Inhibited mRNA production. scispace.com | scispace.com |

Future Directions and Emerging Research Avenues for Deflazacort D3

Development of Advanced Analytical Techniques and Automation in Deuterated Compound Analysis

The analysis of deuterated compounds like Deflazacort-d3 is intrinsically linked to the capabilities of analytical instrumentation. Mass spectrometry (MS) coupled with chromatography is a cornerstone for these studies. sciencesconf.orgresearchgate.net Future advancements will likely focus on enhancing the sensitivity, resolution, and throughput of these techniques. High-resolution mass spectrometry (HRMS), for instance, allows for the unambiguous identification of metabolites, even in complex biological matrices. tum.de

Automation is another critical area of development. The integration of robotic sample preparation with advanced analytical platforms can significantly increase the efficiency of pharmacokinetic and metabolic studies. This automation is crucial for handling the large sample volumes generated in comprehensive systems biology approaches.

Furthermore, the development of novel ionization techniques and MS-based imaging could provide spatial information about the distribution of Deflazacort-d3 and its metabolites within tissues, offering a deeper understanding of its site-specific actions and potential off-target effects.

Expanding the Application of Deuterated Deflazacort (B1670188) to Understand Endogenous Metabolic Perturbations

The use of deuterated compounds as internal standards for quantitative analysis is well-established. researchgate.net However, the application of Deflazacort-d3 can extend beyond this role to actively probe endogenous metabolic pathways. By tracing the metabolic fate of the deuterated molecule, researchers can gain insights into how the drug and its metabolites influence and are influenced by the body's natural metabolic network. researchgate.net

This approach is particularly valuable for understanding drug-induced metabolic perturbations. For example, glucocorticoids are known to have significant effects on glucose and lipid metabolism. By using Deflazacort-d3, it becomes possible to simultaneously quantify the drug's metabolites and key endogenous metabolites, revealing intricate drug-host metabolic interactions. Stable-isotope labeling in combination with mass spectrometry is a powerful tool for elucidating biochemical reaction mechanisms and determining metabolic fluxes. researchgate.net

Rational Design and Synthesis of Novel Deuterated Analogs for Specific Mechanistic Investigations

The strategic placement of deuterium (B1214612) atoms within a molecule can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect. This principle can be harnessed in the rational design and synthesis of novel deuterated analogs of Deflazacort to investigate specific metabolic pathways. tum.deresearchgate.net

For instance, if a particular metabolic transformation is hypothesized to be a key determinant of the drug's efficacy or side-effect profile, a deuterated analog can be synthesized with deuterium atoms at the site of that metabolic reaction. By comparing the metabolism and pharmacological activity of this analog to the parent compound and Deflazacort-d3, researchers can gain a clearer understanding of the role of that specific metabolic step. This approach allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. The late-stage deuteration of pharmaceuticals is a valuable tool in drug development and for mechanistic studies. researchgate.net

| Research Area | Key Objectives |

| Advanced Analytical Techniques | Enhance sensitivity, resolution, and throughput of MS; develop novel ionization and imaging methods. |

| Endogenous Metabolism | Trace metabolic fate of Deflazacort-d3; understand drug-induced metabolic perturbations. |

| Rational Analog Design | Utilize the kinetic isotope effect to investigate specific metabolic pathways and fine-tune drug properties. |

Integration of Deflazacort-d3 Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Integrating data from studies using Deflazacort-d3 with other "omics" data (e.g., proteomics, transcriptomics, metabolomics) can provide a holistic view of the drug's effects. nih.gov

For example, by combining pharmacokinetic data from Deflazacort-d3 studies with proteomic and metabolomic analyses of treated cells or tissues, researchers can build comprehensive models of the drug's mechanism of action. nih.gov These models can help to identify novel biomarkers of drug response, predict potential adverse effects, and guide the development of more effective and personalized therapeutic strategies. researchgate.net This systems-level understanding is crucial for moving beyond a one-drug, one-target paradigm to a more nuanced appreciation of a drug's global impact on the biological system. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Deflazacort-d3 in isotopic labeling studies?

Methodological Answer: Deflazacort-d3 (C₂₅H₂₈D₃¹⁵NO₆, MW 445.54) is synthesized via deuterium exchange at specific positions using deuterated reagents (e.g., D₂O or CD₃OD) under controlled pH and temperature. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with deuterium decoupling to confirm isotopic purity. Baseline separation using reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures minimal unlabeled impurities .

Q. How can Deflazacort-d3 be validated as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer: Validation follows FDA/ICH guidelines, including linearity (1–1000 ng/mL range), precision (CV <15%), and accuracy (85–115% recovery). Matrix effects are assessed by comparing analyte response in biological matrices (plasma, urine) against solvent. Cross-reactivity with metabolites (e.g., 21-hydroxy Deflazacort-d3) must be ruled out via MRM transitions (e.g., m/z 446.55 → 403.50) .

Q. What are the critical parameters for ensuring stability of Deflazacort-d3 in long-term pharmacokinetic studies?

Methodological Answer: Stability studies evaluate degradation under storage conditions (−80°C, 25°C) and freeze-thaw cycles. Use isotopically labeled analogs to correct for analyte loss. Oxidation-prone sites (e.g., C6 ketone) require antioxidants (e.g., BHT) in stock solutions. Degradation kinetics are modeled using Arrhenius equations for shelf-life extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Deflazacort-d3 pharmacokinetic data across species (e.g., rodents vs. primates)?

Methodological Answer: Contradictions often arise from species-specific metabolic pathways (e.g., CYP3A4 vs. CYP3A12 activity). Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in protein binding, tissue distribution, and clearance rates. Validate with crossover studies using stable isotope tracers and compartmental analysis .

Q. What experimental designs minimize isotopic interference when co-administering Deflazacort-d3 with unlabeled Deflazacort in metabolic studies?

Methodological Answer: Use a crossover design with washout periods to avoid carryover effects. Optimize dosing intervals based on terminal half-life (t₁/₂) of Deflazacort-d3 (e.g., 2–3 days in rodents). Quantify isotopic enrichment via mass isotopomer distribution analysis (MIDA) and correct for natural abundance using Skyline or XCMS software .

Q. How do deuterium kinetic isotope effects (KIEs) impact the pharmacological activity of Deflazacort-d3 compared to its protiated form?

Methodological Answer: KIE studies require comparative assays (e.g., glucocorticoid receptor binding affinity via SPR or radioligand displacement). Deuterium substitution at metabolically stable positions (e.g., C11) minimizes metabolic rate differences. Computational modeling (e.g., DFT for bond dissociation energies) complements in vitro data to isolate isotope-specific effects .

Data Analysis & Interpretation

Q. What statistical approaches address variability in Deflazacort-d3 recovery rates across heterogeneous tissue samples?

Methodological Answer: Apply mixed-effects models to partition variability into biological vs. technical sources (e.g., extraction efficiency). Use surrogate matrices (e.g., synthetic plasma) for calibration curves. Outlier detection leverages Grubbs’ test (α=0.01) or robust regression (e.g., Huber loss function) .

Q. How can researchers reconcile discrepancies between in vitro (microsomal) and in vivo metabolite profiles of Deflazacort-d3?

Methodological Answer: Discrepancies may stem from extrahepatic metabolism (e.g., intestinal CYP450) or transporter-mediated uptake. Conduct portal vein sampling in preclinical models to capture first-pass metabolites. Integrate untargeted metabolomics (UHPLC-QTOF) with pathway enrichment analysis (MetaboAnalyst) to identify unanticipated biotransformations .

Literature & Knowledge Gaps

Q. What gaps exist in the structural elucidation of Deflazacort-d3 degradation products, and how can they be addressed?

Methodological Answer: Current literature lacks MS/MS spectra for minor degradants (e.g., defluorinated analogs). Use hydrogen-deuterium exchange (HDX) mass spectrometry to track deuterium retention in degradation pathways. Collaborate with synthetic chemists to prepare reference standards for novel impurities (e.g., Deflazacort Impurity 12 HCl) .

Q. How can meta-analyses improve dose-response modeling for Deflazacort-d3 in rare disease populations (e.g., Duchenne muscular dystrophy)?

Methodological Answer: Aggregate patient-level data from clinical trials (e.g., NCT03355298) using Bayesian hierarchical models to account for small sample sizes. Stratify by genetic variants (e.g., dystrophin mutations) and covariates (e.g., age, BMI). Sensitivity analyses test robustness against missing data assumptions (e.g., multiple imputation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.